N-(5-chloropyridin-2-yl)-4-methylbenzenesulfonamide
Description
N-(5-Chloropyridin-2-yl)-4-methylbenzenesulfonamide is a sulfonamide derivative featuring a 4-methylbenzenesulfonyl group linked to a 5-chloropyridin-2-ylamine moiety. The sulfonamide bridge (-SO₂NH-) is a key structural motif, enabling hydrogen bonding and electronic interactions critical for biological activity or material properties. The chlorine atom at the 5-position of the pyridine ring introduces steric and electronic effects, while the para-methyl group on the benzene ring enhances lipophilicity.
Structure
3D Structure
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c1-9-2-5-11(6-3-9)18(16,17)15-12-7-4-10(13)8-14-12/h2-8H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJGFYBONFESMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101332920 | |
| Record name | N-(5-chloropyridin-2-yl)-4-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101332920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201677 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
54818-84-7 | |
| Record name | N-(5-chloropyridin-2-yl)-4-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101332920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)-4-methylbenzenesulfonamide typically involves the reaction of 5-chloro-2-aminopyridine with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloropyridin-2-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiolate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-alkylated derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
Chemical Research Applications
Building Block for Synthesis:
N-(5-chloropyridin-2-yl)-4-methylbenzenesulfonamide serves as a crucial building block in organic synthesis. Its structure allows for the modification and creation of more complex molecules, which are essential for developing new drugs and materials.
Synthetic Routes:
The compound can be synthesized through various methods, typically involving the reaction of 5-chloro-2-aminopyridine with 4-methylsulfonylbenzoyl chloride in the presence of bases like triethylamine. This versatility in synthesis makes it valuable in chemical research.
Biological Applications
Enzyme Inhibition Studies:
Research indicates that this compound may act as an enzyme inhibitor. It interacts with specific molecular targets, potentially blocking enzyme activity which can disrupt biochemical pathways relevant to various diseases .
Therapeutic Potential:
The compound has been explored for its anti-inflammatory and anticancer properties. Studies suggest it may inhibit cancer cell proliferation and reduce inflammation, making it a candidate for further pharmacological development .
Medicinal Chemistry
Drug Development:
this compound has been investigated as a potential therapeutic agent for conditions such as diabetes and metabolic syndrome. Its analogs have shown efficacy in improving insulin sensitivity and managing blood glucose levels in preclinical models .
Case Study Example:
In one study, derivatives of this compound were tested for their effects on adipogenesis in rodent models of type 2 diabetes mellitus. The results indicated significant glucose-lowering effects with reduced side effects compared to traditional therapies like thiazolidinediones .
Industrial Applications
Pharmaceutical Intermediates:
The compound is utilized in the pharmaceutical industry as an intermediate for synthesizing various drugs. Its unique structure allows chemists to create compounds with specific biological activities tailored for therapeutic use .
Material Science:
Beyond pharmaceuticals, this compound is being investigated for applications in material science, where its chemical properties can contribute to the development of novel materials with specific functionalities.
Summary Table of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Chemical Research | Building block for complex organic synthesis | Synthesis of new pharmaceuticals |
| Biological Research | Potential enzyme inhibitor; anti-inflammatory and anticancer properties | Inhibition studies in cancer cell lines |
| Medicinal Chemistry | Development of drugs targeting metabolic disorders | Efficacy in rodent models for type 2 diabetes |
| Industrial Use | Intermediate in drug synthesis; potential applications in material science | Production of novel therapeutic agents |
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)-4-methylbenzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary but often include key proteins in signaling cascades or metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(5-chloropyridin-2-yl)-4-methylbenzenesulfonamide with structurally related sulfonamides and heterocyclic derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.
Structural Features and Substituent Effects
Key Observations:
- Halogen Effects : Chlorine (5-Cl) vs. bromine (5-Br) alters reactivity and steric bulk. Bromine may enhance halogen bonding but reduce metabolic stability .
- Lipophilicity : Ethoxy and methyl groups (e.g., in ) increase logP compared to the parent compound, impacting bioavailability.
Physicochemical Properties
Key Observations:
Biological Activity
N-(5-chloropyridin-2-yl)-4-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound has the following molecular structure:
- Molecular Formula : C12H12ClN2O2S
- Molecular Weight : 284.75 g/mol
The presence of the chloropyridine moiety and the sulfonamide group contributes to its biological properties, including enzyme inhibition and potential antimicrobial activity.
This compound functions primarily through:
- Enzyme Inhibition : The compound can interact with specific enzymes by binding to their active sites, thereby inhibiting their activity. This is facilitated by the formation of hydrogen bonds between the sulfonamide group and amino acid residues in the enzyme's active site.
- Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens. The chloropyridine structure enhances interactions with microbial targets, potentially increasing the compound's effectiveness against bacterial infections.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against several bacterial strains, demonstrating a significant ability to inhibit growth. The effectiveness can be attributed to its structural features that allow it to penetrate bacterial membranes and disrupt essential cellular processes.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into the potential applications of this compound.
Q & A
Q. What are the standard synthetic routes for N-(5-chloropyridin-2-yl)-4-methylbenzenesulfonamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves sulfonylation of 5-chloropyridin-2-amine with 4-methylbenzenesulfonyl chloride. Key steps include:
- Reagent stoichiometry : A 1:1 molar ratio of amine to sulfonyl chloride in aqueous or aprotic solvents (e.g., dichloromethane) under mild conditions (room temperature, 10–24 hours) .
- Purification : Recrystallization from ethanol or methanol to isolate the product.
- Optimization : Adjusting pH (neutral to slightly basic) and using catalysts like triethylamine to improve yields. Monitoring via TLC or HPLC ensures reaction completion.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?
Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT and COSY to confirm connectivity (e.g., aromatic protons at δ 7.2–8.5 ppm, sulfonamide NH at δ 10–11 ppm).
- FT-IR : Identify sulfonamide S=O stretches (1350–1150 cm⁻¹) and N–H bends (3300–3200 cm⁻¹).
- Crystallography :
- Single-crystal X-ray diffraction : Resolve molecular geometry (e.g., dihedral angles between pyridine and benzene rings, ~66–70°) and hydrogen-bonding networks. Use SHELXL for refinement, achieving R factors < 0.05 .
- Data collection : Mo Kα radiation (λ = 0.71073 Å), 296 K, with absorption correction applied .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental crystallographic data for this compound?
Methodological Answer:
Q. What strategies are employed to analyze hydrogen-bonding networks and their impact on crystal packing?
Methodological Answer:
- Hydrogen-bond analysis :
- Impact on properties : Correlate packing density with thermal stability (TGA/DSC) or solubility (Hansen parameters).
Q. How does the compound interact with specific biochemical targets, and what experimental assays validate these interactions?
Methodological Answer:
- Target identification :
- Molecular docking : Screen against bacterial enzymes (e.g., acps-pptase) using AutoDock Vina. Prioritize binding poses with ΔG < −7 kcal/mol and hydrogen bonds to sulfonamide groups .
- Enzyme inhibition assays : Measure IC₅₀ via spectrophotometry (e.g., NADH depletion in pptase activity assays) .
- Validation :
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry.
- SAR studies : Modify substituents (e.g., chloro vs. methyl groups) to probe pharmacophore requirements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
